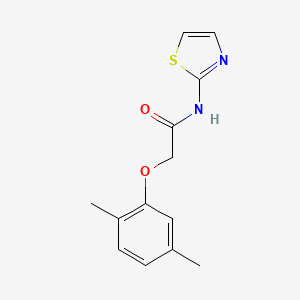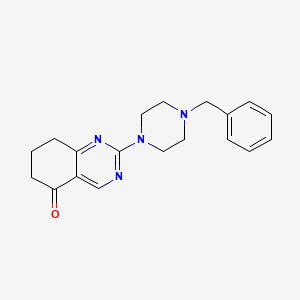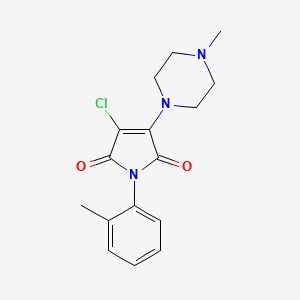
4-Benzyl-1-(3,4-dimethylbenzenesulfonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzyl-1-(3,4-dimethylbenzenesulfonyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group and a dimethylbenzenesulfonyl group attached to the piperidine ring. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and as ligands in coordination chemistry .
作用機序
Target of Action
The primary target of 4-Benzyl-1-[(3,4-dimethylphenyl)sulfonyl]piperidine is the sigma (σ) receptor . Sigma receptors are a set of proteins located in the endoplasmic reticulum. They are involved in a variety of biological processes, including the modulation of neurotransmission and the regulation of cell proliferation .
Mode of Action
4-Benzyl-1-[(3,4-dimethylphenyl)sulfonyl]piperidine acts as a monoamine releasing agent . It has a 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine . This interaction with its targets leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which can result in changes in neuronal signaling .
Biochemical Pathways
Its role as a monoamine releasing agent suggests that it may influence the pathways involving dopamine, norepinephrine, and serotonin . These neurotransmitters are involved in a variety of physiological processes, including mood regulation, reward, and cognition .
Pharmacokinetics
It has been shown to have acceptable in vitro and in vivo stabilities in the blood pool . Its biodistribution studies in normal Swiss albino mice revealed fast clearance of 4-Benzyl-1-[(3,4-dimethylphenyl)sulfonyl]piperidine from blood and the other normal organs .
Result of Action
The molecular and cellular effects of 4-Benzyl-1-[(3,4-dimethylphenyl)sulfonyl]piperidine’s action are likely to be diverse, given its role in modulating the levels of multiple neurotransmitters . .
Action Environment
The action, efficacy, and stability of 4-Benzyl-1-[(3,4-dimethylphenyl)sulfonyl]piperidine can be influenced by various environmental factors. These could include the presence of other drugs, the physiological state of the individual, and genetic factors that may affect the expression or function of sigma receptors . .
生化学分析
Biochemical Properties
4-Benzyl-1-[(3,4-dimethylphenyl)sulfonyl]piperidine has been found to interact with sigma (σ) receptors . These receptors are proteins that are involved in various biochemical reactions within the body. The nature of these interactions is characterized by high binding affinity .
Cellular Effects
In studies involving human ductal breast carcinoma (T47D) cells and breast adenocarcinoma-bearing BALB/c mice, 4-Benzyl-1-[(3,4-dimethylphenyl)sulfonyl]piperidine has shown to have significant effects on cellular processes . It influences cell function by interacting with sigma (σ) receptors, which play a role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Benzyl-1-[(3,4-dimethylphenyl)sulfonyl]piperidine involves binding interactions with sigma (σ) receptors . This interaction can lead to changes in gene expression and potentially influence enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Benzyl-1-[(3,4-dimethylphenyl)sulfonyl]piperidine have been observed over time . The compound has shown acceptable in vitro and in vivo stabilities in the blood pool .
Dosage Effects in Animal Models
The effects of 4-Benzyl-1-[(3,4-dimethylphenyl)sulfonyl]piperidine vary with different dosages in animal models . Studies have shown a relatively high tumor uptake at 30 min post-injection (p.i.) that reaches to 1.57±0.24 even after 240 min p.i .
Metabolic Pathways
Its interaction with sigma (σ) receptors suggests it may influence metabolic flux or metabolite levels .
Transport and Distribution
Its interaction with sigma (σ) receptors suggests it may have effects on its localization or accumulation .
Subcellular Localization
Its interaction with sigma (σ) receptors suggests it may be directed to specific compartments or organelles .
準備方法
The synthesis of 4-Benzyl-1-(3,4-dimethylbenzenesulfonyl)piperidine typically involves a multi-step process. One common method includes the nucleophilic substitution reaction, where a suitable piperidine derivative is reacted with benzyl chloride and 3,4-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a polar aprotic solvent such as N,N-Dimethylformamide (DMF) at elevated temperatures (100-105°C) to achieve high yields .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and high throughput.
化学反応の分析
4-Benzyl-1-(3,4-dimethylbenzenesulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions include sulfoxides, sulfones, and substituted piperidine derivatives .
科学的研究の応用
4-Benzyl-1-(3,4-dimethylbenzenesulfonyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
類似化合物との比較
4-Benzyl-1-(3,4-dimethylbenzenesulfonyl)piperidine can be compared with other piperidine derivatives such as:
4-Benzyl-1-(3-iodobenzylsulfonyl)piperidine: This compound also targets sigma receptors but has different substituents, affecting its binding affinity and pharmacological properties.
4-(3-Iodobenzyl)-1-(benzylsulfonyl)piperazine: Similar in structure but with a piperazine ring instead of a piperidine ring, leading to different biological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound in scientific research and industrial applications .
特性
IUPAC Name |
4-benzyl-1-(3,4-dimethylphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S/c1-16-8-9-20(14-17(16)2)24(22,23)21-12-10-19(11-13-21)15-18-6-4-3-5-7-18/h3-9,14,19H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCAAZBJFXSTRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-5-methyl-1-phenyl-2-piperazinone](/img/structure/B5529177.png)
![2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(2-PYRIDYL)ACETAMIDE](/img/structure/B5529185.png)
![4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL 2-METHYLPROPANOATE](/img/structure/B5529192.png)
![N-[(E)-(4-bromophenyl)methylideneamino]-2-(1-hydroxycyclohexyl)acetamide](/img/structure/B5529199.png)
![N-[4-(cyclopentylsulfamoyl)phenyl]acetamide](/img/structure/B5529203.png)


![N,N-dimethyl-3-[2-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperidin-4-yl)-1H-imidazol-1-yl]propan-1-amine](/img/structure/B5529226.png)


![(4aS*,8aR*)-1-(3-methoxypropyl)-6-[(3-methylisoxazol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5529255.png)
![N-butyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5529267.png)
![2-amino-4-(2-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5529281.png)
